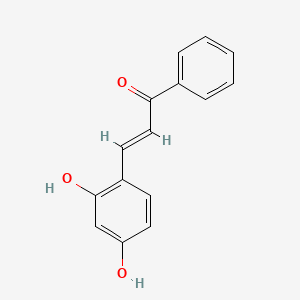

2',4'-Dihydroxychalcone

Description

This compound has been reported in Oxytropis falcata, Flemingia chappar, and other organisms with data available.

RN given refers to (E)-isomer; RN for cpd without isomeric designation not available 6/89; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSUVHHUVPSOY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25515-43-9, 1776-30-3 | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2′,4′-Dihydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanistic Profiling of 2',4'-Dihydroxychalcone in Oncology: Signaling Modulation and Therapeutic Efficacy

Executive Summary

2',4'-Dihydroxychalcone (2',4'-DHC) represents a privileged scaffold in medicinal chemistry, characterized by a resorcinol moiety on the A-ring of the chalcone backbone. Unlike non-hydroxylated analogs, the 2',4'-substitution pattern significantly enhances bioavailability and binding affinity to kinase domains. This technical guide dissects the multi-nodal mechanism of action (MoA) of 2',4'-DHC in neoplastic cells, focusing on its ability to dismantle oncogenic signaling via the PI3K/Akt/mTOR axis , induce mitochondrial apoptosis , and enforce G0/G1 cell cycle arrest . We provide a rigorous analysis for researchers aiming to utilize this pharmacophore in lead optimization or mechanistic validation.

Chemical & Pharmacological Profile

The efficacy of 2',4'-DHC stems from its structural rigidity and electronic distribution. The

-

IUPAC Name: 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one

-

Key Pharmacophore: Resorcinol A-ring (critical for radical scavenging and kinase inhibition).

-

Solubility Profile: Lipophilic; requires DMSO/ethanol for in vitro stock solutions (>10 mM).

Core Mechanistic Pillars

The antineoplastic activity of 2',4'-DHC is not singular but pleiotropic. It operates through three distinct but interconnected pillars:

Pillar I: Intrinsic Apoptosis Induction

2',4'-DHC destabilizes the mitochondrial membrane potential (

-

Mechanism: It upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2 and Mcl-1 .

-

The Tipping Point: The Bax/Bcl-2 ratio increases, forming pores in the outer mitochondrial membrane.

-

Execution: Cytochrome

is released into the cytosol, activating the apoptosome (Apaf-1 + Caspase-9), which subsequently cleaves Caspase-3/7 to execute cell death.

Pillar II: G0/G1 Cell Cycle Arrest

Unlike microtubule-targeting chalcones that arrest cells in G2/M, 2',4'-DHC primarily enforces a G0/G1 blockade in solid tumors (e.g., HeLa, MGC-803).

-

Checkpoint Blockade: It suppresses the expression of Cyclin D1 and CDK4/6 .

-

Rb Hypophosphorylation: By inhibiting CDK activity, Retinoblastoma protein (Rb) remains hypophosphorylated, sequestering E2F transcription factors and preventing entry into the S-phase.

Pillar III: ROS-Mediated Genotoxicity

2',4'-DHC acts as a pro-oxidant within the tumor microenvironment at high concentrations.

-

ROS Surge: It triggers a rapid accumulation of Reactive Oxygen Species (ROS).

-

DNA Damage Response: This oxidative stress activates the ATM/ATR pathways, leading to

-H2AX foci formation (a marker of double-strand breaks), further sensitizing cells to apoptosis.

Molecular Signaling Architectures

The phenotypic effects described above are driven by the modulation of upstream signaling cascades.

The PI3K/Akt/mTOR Axis

This is the primary survival pathway targeted by 2',4'-DHC.

-

Inhibition: 2',4'-DHC reduces the phosphorylation of Akt (Ser473) and PI3K (p85) .

-

Downstream Effect: Reduced Akt activity leads to the deactivation of mTOR , suppressing protein synthesis and autophagy regulation.

-

Crosstalk: Inhibition of Akt prevents the phosphorylation of MDM2 , thereby stabilizing p53 tumor suppressor levels.

NF- B Suppression

2',4'-DHC prevents the nuclear translocation of NF-

-

Action: It blocks the phosphorylation and degradation of I

B -

Result: NF-

B remains sequestered in the cytoplasm, preventing the transcription of metastasis-promoting genes (e.g., VEGF, MMP-9) and survival genes (Bcl-xL).

Pathway Visualization

The following diagram illustrates the convergence of these pathways induced by 2',4'-DHC.

Caption: Schematic of 2',4'-DHC signaling interference.[1][2] Red lines indicate direct inhibitory or inductive actions by the compound.

Experimental Validation Framework

To rigorously validate these mechanisms in your specific cell lines, the following self-validating protocols are recommended.

Protocol A: Dual-Staining Flow Cytometry (Apoptosis)

Purpose: To distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

cells/well in 6-well plates. -

Treatment: Treat with 2',4'-DHC at

, -

Harvesting: Trypsinize cells (crucial: collect floating dead cells from supernatant first).

-

Staining: Wash with cold PBS.[3] Resuspend in

Binding Buffer. Add -

Acquisition: Incubate 15 min in dark. Add

buffer. Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI). -

Validation Check: If PI+ cells appear without Annexin V+, suspect mechanical damage (necrosis) rather than apoptosis.

Protocol B: Immunoblotting for Pathway Verification

Purpose: To confirm the suppression of the PI3K/Akt/NF-

-

Lysis: Lyse treated cells in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

-

Quantification: Normalize protein using BCA assay (load

/lane). -

Primary Antibodies:

-

Anti-Bcl-2 / Anti-Bax (Apoptosis ratio).

-

Anti-p-Akt (Ser473) vs. Total Akt (Kinase inhibition).

-

Anti-Cleaved Caspase-3 (Execution marker).

-

Anti-GAPDH/Actin (Loading control).

-

-

Detection: Use chemiluminescence (ECL).

-

Validation Check: A decrease in p-Akt must occur without a significant decrease in Total Akt to confirm specific phosphorylation inhibition.

Data Synthesis: Comparative Efficacy

The following table summarizes the inhibitory concentration (

| Compound Variant | Cell Line | Cancer Type | IC50 ( | Primary Mechanism | Key Reference |

| 2',4'-DHC (Core) | MGC-803 | Gastric | ~15-25 | Apoptosis, Chromatin Condensation | [1] |

| 2',4'-DHC (Core) | MCF-7 | Breast | 37.7 | NF- | [2] |

| DMC | HeLa | Cervical | 10.05 | G0/G1 Arrest, ROS Generation | [3] |

| DMC | BEL-7402 | Liver | N/A** | PI3K/Akt Suppression, p53 Activation | [4] |

| DMEC † | U266 | Myeloma | 15.02 | Mitochondrial Apoptosis (Caspase-3/9) | [5] |

*DMC: 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (High-potency analog) †DMEC: 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone **N/A: Study focused on mechanistic pathway rather than IC50 comparison.

References

-

Preliminary studies on anti-tumor activity of this compound isolated from Herba Oxytropis in human gastric cancer MGC-803 cells. Source: PubMed/Toxicology in Vitro.

-

2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway. Source:[4][5] PubMed/Nutrients.

-

Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. Source: PubMed/Molecules.

-

2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. Source: PubMed/Food and Chemical Toxicology.

-

2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. Source: PubMed/Pharmaceutical Biology.

Sources

- 1. Evaluation of 2',4'-dihydroxy-3,4,5-trimethoxychalcone as antimitotic agent that induces mitotic catastrophe in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on 2',4'-Dihydroxychalcone as a Precursor for Flavonoid Synthesis

Introduction: The Central Role of Chalcones in Flavonoid Chemistry

Chalcones, characterized by their open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids.[1][2] These compounds and their derivatives have garnered significant interest within the scientific community due to their straightforward synthesis and a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4][5] Among these, 2',4'-dihydroxychalcone stands out as a versatile and crucial intermediate for the synthesis of a diverse array of flavonoids, making it a cornerstone molecule for researchers, scientists, and drug development professionals.[6][7] Flavonoids themselves are a major class of plant secondary metabolites with numerous therapeutic applications, further underscoring the importance of their precursors.[8][9][10][11] This guide provides an in-depth technical overview of this compound, from its synthesis to its application as a precursor for various flavonoid classes, offering field-proven insights and detailed experimental protocols.

Part 1: Synthesis of this compound via Claisen-Schmidt Condensation

The most prevalent and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[2][3][12] In the case of this compound, the reaction involves the condensation of 2,4-dihydroxyacetophenone with benzaldehyde.

Causality Behind Experimental Choices:

The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical for the deprotonation of the α-carbon of the acetophenone, leading to the formation of a resonance-stabilized enolate ion.[3] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, which is the target chalcone. Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the base.[13][14]

Detailed Step-by-Step Methodology: Synthesis of this compound

Materials:

-

2,4-dihydroxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2,4-dihydroxyacetophenone in a suitable amount of ethanol with stirring.

-

Aldehyde Addition: To this solution, add one equivalent of benzaldehyde.

-

Catalyst Preparation: In a separate beaker, prepare a concentrated aqueous solution of sodium hydroxide.

-

Reaction Initiation: Slowly add the NaOH solution to the ethanolic solution of the acetophenone and aldehyde while stirring vigorously at room temperature. The reaction mixture will typically develop a deep color and may become thick with precipitate.[13]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will neutralize the excess base and precipitate the crude chalcone.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Data Presentation: Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

| Analytical Technique | Expected Results for this compound | Reference |

| Melting Point | 190 °C | [15] |

| UV-Vis (in THF) | λmax at 261 nm and 368 nm | [15] |

| FTIR (KBr, cm⁻¹) | 3399, 3261 (O-H str.), 1631 (C=O str.), 1605 (C=C str.) | [15] |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 13.61-13.53 (d, 1H), 10.70-10.65 (d, 1H), 10.15 (s, 1H), 8.18-8.16 (d, 1H), 7.76 (s, 4H), 6.87-6.85 (d, 4H), 6.43-6.41 (d, 1H), 6.30 (s, 2H) | [15] |

| ¹³C NMR | Key signals for carbonyl and olefinic carbons. | [16][17] |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₅H₁₂O₃. | [15][16] |

Part 2: this compound as a Precursor for Diverse Flavonoid Classes

The strategic placement of the hydroxyl groups and the reactive α,β-unsaturated ketone moiety in this compound makes it an ideal starting material for the synthesis of various flavonoid subclasses, including flavanones, flavones, and aurones.[18][19]

A. Synthesis of Flavanones via Intramolecular Cyclization

Flavanones are formed from 2'-hydroxychalcones through an intramolecular Michael addition, a cyclization reaction that can be catalyzed by acid, base, or enzymes.[20][21]

Causality Behind Experimental Choices: Acid-catalyzed cyclization involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the 2'-hydroxyl group.[20] Microwave-assisted synthesis has emerged as a green and efficient method, significantly reducing reaction times from days to minutes.[20]

Detailed Step-by-Step Methodology: Acid-Catalyzed Cyclization to a Flavanone

Materials:

-

This compound

-

Acetic acid or another suitable acid catalyst (e.g., oxalic acid)[22]

-

Ethanol

-

Microwave reactor (optional)

-

Round-bottom flask and reflux condenser

Procedure:

-

Dissolution: Dissolve the this compound in ethanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of acetic acid to the solution.

-

Reaction: Heat the reaction mixture under reflux for several hours, or place it in a microwave reactor and irradiate for a shorter duration (e.g., 30 minutes).[20]

-

Monitoring: Monitor the reaction progress by TLC until the starting chalcone is consumed.

-

Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting flavanone by column chromatography or recrystallization.

B. Synthesis of Flavones via Oxidative Cyclization

Flavones can be synthesized from 2'-hydroxychalcones through an oxidative cyclization reaction. This process often involves the initial formation of a flavanone intermediate, which is then oxidized.

Causality Behind Experimental Choices: A variety of oxidizing agents can be employed, including iodine in the presence of a base or a palladium catalyst.[22][23] The choice of oxidant and reaction conditions can be tuned to favor the formation of either flavones or aurones. For instance, using iodine with silica gel under solvent-free conditions has been shown to be an effective method for this transformation.[22]

Detailed Step-by-Step Methodology: Oxidative Cyclization to a Flavone

Materials:

-

This compound

-

Iodine (I₂)

-

Silica gel

-

Solvent (if necessary, though solvent-free is often preferred)

-

Heating apparatus

Procedure:

-

Mixing: Thoroughly mix the this compound with silica gel and a catalytic amount of iodine in a flask.

-

Reaction: Heat the mixture, monitoring the reaction by TLC.

-

Work-up: Once the reaction is complete, the product can be extracted from the silica gel with a suitable organic solvent.

-

Purification: The crude flavone is then purified by column chromatography or recrystallization.

C. Synthesis of Aurones via Oxidative Cyclization

Aurones, another class of flavonoids, can also be synthesized from 2'-hydroxychalcones through a different pathway of oxidative cyclization.[24][25]

Causality Behind Experimental Choices: Reagents like mercury(II) acetate in pyridine or dimethyl sulfoxide (DMSO) have been traditionally used to promote the cyclization to aurones.[22] These reagents facilitate an intramolecular oxidative attack of the 2'-hydroxyl group on the α-carbon of the enone system.

Detailed Step-by-Step Methodology: Synthesis of an Aurone

Materials:

-

This compound

-

Mercury(II) acetate (Hg(OAc)₂)

-

Pyridine or DMSO

-

Heating apparatus

Procedure:

-

Dissolution: Dissolve the this compound in pyridine or DMSO in a round-bottom flask.

-

Reagent Addition: Add a molar equivalent of mercury(II) acetate to the solution.

-

Reaction: Reflux the reaction mixture for several hours, monitoring by TLC.

-

Work-up and Purification: After the reaction is complete, the work-up procedure will depend on the solvent used. The crude aurone is then purified, typically by column chromatography.

Mandatory Visualization: Flavonoid Synthesis Pathways

Caption: Synthetic pathways from this compound to flavonoids.

Part 3: Applications in Drug Development

The diverse biological activities of chalcones and the flavonoids derived from them make these compounds highly attractive for drug development.[26] this compound and its derivatives have shown potential in various therapeutic areas, including as antidepressant, anti-inflammatory, and antioxidant agents.[6][7][27] The ability to readily synthesize a library of flavonoid analogues from a common precursor like this compound is invaluable for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery process.[28]

Conclusion

This compound is a fundamentally important precursor in the synthesis of a wide range of flavonoids. Its straightforward synthesis via the Claisen-Schmidt condensation and its versatile reactivity allow for the efficient construction of flavanones, flavones, and aurones. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key building block in their pursuit of novel therapeutic agents.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Condensation.

- Ouyang, Y., Li, J., Chen, X., Fu, X., Sun, S., & Wu, Q. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 11(8), 1097. (Sourced through ACS Omega)

- ResearchGate. (n.d.). Biosynthesis of chalcone precursors.

- NPTEL - Special Lecture Series. (2021, September 14).

- (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151.

- Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.

- (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(24), 14000-14006.

- (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 1-13.

- (2020). Enzyme-assisted Cyclization of Chalcones to Flavanones. Letters in Organic Chemistry, 17(12), 934-938.

- Guan, L. P., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Planta Medica, 79(1), 27-32.

- ResearchGate. (n.d.). Synthesis of 4,4'-dihydroxy chalcone.

- (2025). Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone.

- Biosciences Biotechnology Research Asia. (n.d.). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry.

- ResearchGate. (2019). What is the best way for synthesis of 2',4-dihydroxychalcone?.

- ResearchGate. (2025). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect.

- (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)

- Guan, L. P., et al. (2013). Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect. Planta Medica, 79(1), 27-32.

- PubChem. (n.d.). This compound.

- (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering Technology Science and Research, 5(3), 1045-1050.

- (2016). Synthesis and biological activities of aurones: A Review. International Journal of Pharmacy and Analytical Research, 5(1), 1-10.

- (2022).

- Umesh, C. V., Jamsheer, A. M., & Prasad, M. A. (2017). THE ROLE OF FLAVONOIDS IN DRUG DISCOVERY- REVIEW ON POTENTIAL APPLICATIONS. Indo American Journal of Pharmaceutical Sciences, 4(10), 3823-3832.

- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.

- Chtourou, M., & Trabelsi, M. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Japan Journal of Research, 2(4), 1-2.

- (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-455.

- (2019). Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents. Molecules, 24(21), 3894.

- (2019). Important Flavonoids and Their Role as a Therapeutic Agent. Molecules, 24(16), 2959.

- YouTube. (2024, February 10).

- ChemicalBook. (n.d.). 2-HYDROXYCHALCONE(42224-53-3) 1H NMR spectrum.

- International Online Medical Council (IOMC). (n.d.). Structural Analysis of Flavonoid/Drug Target Complexes: Natural Products as Lead Compounds for Drug Development.

- (2018). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of nutritional biochemistry, 56, 1-20.

- (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4485.

- (2018). Bio-screening of Chalcone and Aurone analogues as therapeutic agents. ResearchersLinks.

- (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.

- (2023). Parallel Synthesis of Aurones Using a Homogeneous Scavenger. Molecules, 28(3), 1234.

- (2025). 1H and13C NMR spectra of 4,4′-substituted chalcones.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjlbpcs.com [rjlbpcs.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 16. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. basjsci.edu.iq [basjsci.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nepjol.info [nepjol.info]

- 21. benthamdirect.com [benthamdirect.com]

- 22. chemijournal.com [chemijournal.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. ijpab.com [ijpab.com]

- 25. researcherslinks.com [researcherslinks.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. iomcworld.com [iomcworld.com]

The Structure-Activity Relationship of 2',4'-Dihydroxychalcone: A Technical Guide for Drug Discovery

Abstract

Chalcones, characterized by their open-chain flavonoid structure, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, 2',4'-dihydroxychalcone has emerged as a particularly promising core structure for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. We will explore the causal relationships behind experimental design, detail validated protocols for synthesis and biological evaluation, and elucidate the modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of chalcone-based therapeutics.

Introduction: The Therapeutic Potential of the this compound Scaffold

Chalcones are biogenetic precursors to flavonoids and are composed of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[1] This enone linkage is a key determinant of their biological activity. The 2',4'-dihydroxy substitution pattern on the A-ring of the chalcone scaffold has been identified as a critical feature for enhancing a variety of pharmacological effects. This guide will systematically dissect the impact of structural modifications to this core on its anticancer, antioxidant, and anti-inflammatory activities, providing a rationale for the design of more potent and selective derivatives.

Synthetic Strategies: The Claisen-Schmidt Condensation

The cornerstone of this compound synthesis is the Claisen-Schmidt condensation, a reliable and versatile method involving the base- or acid-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[2]

General Workflow for Synthesis

The synthesis of this compound derivatives is a well-established process that allows for significant structural diversity. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a standard procedure for the synthesis of a this compound derivative.

Materials:

-

2',4'-Dihydroxyacetophenone (1.0 equivalent)

-

Substituted aromatic aldehyde (1.0 equivalent)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (40-50% aqueous solution)[2]

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2',4'-dihydroxyacetophenone in ethanol.

-

To this solution, add the substituted aromatic aldehyde and stir at room temperature.

-

Slowly add the aqueous KOH or NaOH solution to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.[2]

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol or methanol to obtain the pure chalcone derivative.

-

Dry the purified crystals in a desiccator.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be finely tuned by modifying the substitution patterns on both the A and B rings.

Anticancer Activity

The this compound scaffold has demonstrated significant potential as an anticancer agent, with its efficacy being highly dependent on the nature and position of substituents on the B-ring.

Key SAR Insights:

-

Electron-withdrawing groups on the B-ring, such as halogens (Cl, Br) and nitro groups, generally enhance cytotoxic activity.

-

Hydroxylation of the B-ring can have varied effects. For instance, a 4-hydroxy group on the B-ring can either increase or decrease activity depending on the cell line.[3]

-

Oxyalkylation of the 4'-hydroxyl group on the A-ring has been explored, with some derivatives showing moderate to high toxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines.[4]

-

The presence of a 2'-hydroxyl group on the A-ring is often considered crucial for anticancer activity.[5]

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | B-Ring Substituent(s) | Cell Line | IC50/GI50 (µM) | Reference |

| 2',4'-Dihydroxy-4-chlorochalcone | 4-Cl | HT-29 | 15.3-36.3 | [4] |

| MCF-7 | 8.4-34.3 | [4] | ||

| PC-3 | 9.3-29.4 | [4] | ||

| 2',4'-Dihydroxy-3-bromochalcone | 3-Br | Various | Potent Activity | [6] |

| 2',4'-Dihydroxy-2,6-dichlorochalcone | 2,6-diCl | Various | Potent Activity | [6] |

| 2',4',4-Trihydroxychalcone | 4-OH | HeLa | 8.53 µg/mL | [7] |

| WiDr | 2.66 µg/mL | [7] | ||

| T47D | 24.61 µg/mL | [7] | ||

| 4'-O-Caproylated-DMC | - | SH-SY5Y | 5.20 | [5] |

| 4'-O-Benzylated-DMC | - | A-549 | 9.99 | [5] |

| FaDu | 13.98 | [5] |

*DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone

Antioxidant Activity

The antioxidant properties of 2',4'-dihydroxychalcones are primarily attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The hydroxylation pattern plays a pivotal role in this activity.

Key SAR Insights:

-

The 2',4'-dihydroxy substitution on the A-ring is a key contributor to antioxidant capacity.

-

Additional hydroxyl groups on the B-ring , particularly at the 3 and 4 positions, significantly enhance radical scavenging activity.

-

The presence of a bromo substituent in conjunction with hydroxyl groups can increase antioxidant activity.[8]

Table 2: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) / % Inhibition | Reference |

| 2',4'-Dihydroxy-3,4-dihydroxychalcone (Butein) | DPPH | Potent Activity | [9] |

| 5'-bromo-2',4',3,4-tetrahydroxychalcone | DPPH | 82.0% inhibition | [8] |

| Lipid Peroxidation | 82.3% inhibition | [8] | |

| This compound derivatives | DPPH | Varies with substitution | [10] |

Anti-inflammatory Activity

This compound derivatives exert their anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways.

Key SAR Insights:

-

Substituents on the B-ring significantly influence anti-inflammatory potency. Halogen substituents have been shown to be effective.

-

The presence of methoxy groups on the A-ring can also contribute to anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | NO Inhibition (LPS-stimulated RAW 264.7) | Dose-dependent inhibition | [11] |

| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO Inhibition (LPS-stimulated RAW 264.7) | Potent Activity | [12] |

| Tricin, Salcolin A | NO Inhibition (LPS-stimulated RAW 264.7) | 2.63, 14.65 | [13] |

Mechanistic Insights: Modulation of Cellular Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate multiple key cellular signaling pathways.

Anticancer Mechanisms

The anticancer effects of these chalcones are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Caption: Key signaling pathways modulated by this compound derivatives in cancer.

-

NF-κB Pathway: Many this compound derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[11]

-

p53 Pathway: Some derivatives can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis.

-

PI3K/Akt and MAPK Pathways: These pathways, crucial for cell growth and survival, are also modulated by certain this compound derivatives.[11]

Anti-inflammatory Mechanisms

The anti-inflammatory action is closely linked to the inhibition of the NF-κB pathway, which in turn downregulates the expression of pro-inflammatory enzymes and cytokines.

Caption: Mechanism of anti-inflammatory action via NF-κB inhibition.

Standardized Bioassay Protocols

To ensure the reproducibility and comparability of results, standardized protocols for evaluating the biological activities of this compound derivatives are essential.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells (e.g., cancer cell lines, normal cell lines)

-

Complete culture medium

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compounds at various concentrations

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plate or spectrophotometer

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a solution of the test compound in methanol at different concentrations.

-

Add a specific volume of the test compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate.

-

Pre-treat the cells with various concentrations of the test compounds for a specific time.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[14]

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the A and B rings in determining the anticancer, antioxidant, and anti-inflammatory potency of its derivatives. Future research should focus on the synthesis of novel derivatives with improved selectivity and pharmacokinetic profiles. Further elucidation of the complex interplay between these compounds and various signaling pathways will be instrumental in designing the next generation of chalcone-based drugs. In vivo studies are also crucial to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical models of disease.[15]

References

-

Syah, Y. M., Armunanto, R., & Achmad, S. A. (2018). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. AIP Conference Proceedings, 2024(1), 020093. [Link]

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

-

Kim, D. H., Sung, B., Kang, Y. J., Kim, J. S., Song, Y. J., Kim, H. S., & Kim, N. D. (2007). Positions and numbers of hydroxyl groups in hydroxychalcone derivatives are involved in cytotoxicity against human monoblastic U937 cells. Journal of Health Science, 53(4), 456-461. [Link]

-

Kontogiorgis, C. A., Hadjipavlou-Litina, D., & Pontiki, E. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 25(11), 2673. [Link]

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

-

Dhar, R., Kimseng, R., Chokchaisiri, R., Hiransai, P., Utaipan, T., Suksamrarn, A., & Chunglok, W. (2018). 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. Immunopharmacology and Immunotoxicology, 40(1), 43-51. [Link]

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

-

Tran, T. D., Nguyen, T. C., Le, T. H., & Nguyen, T. T. (2020). Anti-inflammatory activity via NO production inhibition of compounds from Vietnamese Lycopodium casuarinoides Spring. Natural Product Research, 36(3), 814-818. [Link]

-

Kim, Y. S., Kim, J. S., Lee, S. K., & Park, H. J. (2003). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. Archives of Pharmacal Research, 26(1), 50–55. [Link]

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

-

Kumar, S., Sharma, A., & Sharma, V. (2020). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. Journal of Biomolecular Structure and Dynamics, 38(14), 4148-4161. [Link]

-

Madrid, A., Sembler, E., Cayo, F., Abasolo, M. I., Garcia, K., Trigo, C., ... & Cuellar, M. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known 2′, 4′-dihydroxychalcone derivatives against cancer cell lines. Food and Chemical Toxicology, 149, 111969. [Link]

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

-

Tran, T. H., Nguyen, T. T. H., Nguyen, H. T., Le, T. H., Do, T. H., & Huynh, T. N. M. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′, 4′-dihydroxy-6′-methoxy-3′, 5′-dimethylchalcone derivatives. RSC advances, 11(16), 9466-9477. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., & El-Sayed, M. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS omega, 7(33), 28651-28674. [Link]

-

Bio-protocol. (2020). Nitric Oxide Assay. Bio-protocol, 10(10), e3613. [Link]

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

- (This reference is not explicitly cited in the text but provides general background on chalcones.)

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Purity: A Technical Guide to the Discovery and Isolation of 2',4'-Dihydroxychalcone from Botanical Matrices

Abstract

Chalcones, a prominent class of polyphenolic compounds, represent a cornerstone in the exploration of natural products for therapeutic applications. Among them, 2',4'-dihydroxychalcone stands out for its significant biological activities, including potent anti-inflammatory and antioxidant properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for the discovery and isolation of this compound from plant extracts. Moving beyond a simple recitation of methods, this document elucidates the rationale behind experimental choices, offering a self-validating framework for robust and reproducible isolation campaigns. Detailed protocols for extraction, purification, and characterization are presented, supported by authoritative references and visual workflows to ensure both scientific integrity and practical applicability.

Introduction: The Scientific Imperative for Isolating this compound

This compound is a naturally occurring open-chain flavonoid, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] Its discovery in various plant species, such as Oxytropis falcata and Flemingia chappar, has spurred considerable interest within the scientific community.[2] The therapeutic potential of this molecule is vast, with studies demonstrating its ability to mitigate inflammatory bowel disease by inhibiting the NLRP3 inflammasome and modulating gut microbiota.[3] Furthermore, its antioxidant capabilities contribute to its promise as a lead compound in the development of novel therapeutics for a range of oxidative stress-related pathologies.[4][5]

The journey from a crude plant extract to a highly purified active pharmaceutical ingredient (API) is, however, fraught with challenges. The complexity of the botanical matrix, the presence of isomeric compounds, and the potential for degradation necessitate a meticulously planned and executed isolation strategy. This guide is designed to navigate these complexities, providing a logical and scientifically grounded pathway to obtaining pure this compound.

The Botanical Source: Prospecting for this compound

The successful isolation of this compound begins with the judicious selection of plant material. While it has been identified in several species, a thorough literature review is the critical first step in identifying promising candidates.

Table 1: Documented Plant Sources of this compound and its Derivatives

| Plant Species | Family | Reported Chalcone Derivative(s) | Reference(s) |

| Abrus cantoniensis | Fabaceae | This compound | [3] |

| Chromolaena odorata | Asteraceae | 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | [6] |

| Chromolaena tacotana | Asteraceae | 2',4-Dihydroxy-4',6'-dimethoxychalcone | [7] |

| Syzygium nervosum | Myrtaceae | 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | [8] |

| Syzygium balsameum | Myrtaceae | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | [9] |

| Vachellia vernicosa | Fabaceae | 2',4-Dihydroxychalcone | [10] |

| Oxytropis falcata | Fabaceae | This compound | [2] |

| Flemingia chappar | Fabaceae | This compound | [2] |

Expert Insight: The choice of plant material should not be based solely on reported presence. Factors such as geographical location, harvesting season, and post-harvest processing can significantly impact the concentration of the target compound. It is advisable to perform a preliminary phytochemical screening of the selected plant material to confirm the presence of chalcones before proceeding to large-scale extraction.

The Extraction Strategy: Liberating the Target Molecule

The initial step in isolating this compound involves its extraction from the solid plant matrix. The choice of solvent and extraction technique is paramount to achieving a high yield of the target compound while minimizing the co-extraction of undesirable matrix components.

Rationale for Solvent Selection

Chalcones, being polyphenolic in nature, exhibit moderate polarity. Therefore, solvents with a corresponding polarity are most effective for their extraction. A sequential extraction strategy, starting with a non-polar solvent to remove lipids and chlorophylls, followed by a more polar solvent for the extraction of chalcones, is often the most effective approach.

Diagram 1: Solvent Selection Funnel for Chalcone Extraction

Caption: A logical workflow for solvent selection in chalcone extraction.

Step-by-Step Protocol for Solvent Extraction

This protocol outlines a robust method for the extraction of this compound from dried plant material.

-

Preparation of Plant Material:

-

Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried material into a coarse powder to increase the surface area for solvent penetration.

-

-

Defatting (Optional but Recommended):

-

Macerate the powdered plant material in n-hexane (1:10 w/v) for 24-48 hours with occasional stirring.

-

Alternatively, perform a Soxhlet extraction with n-hexane for 6-8 hours.

-

Discard the n-hexane extract, which contains lipids and other non-polar compounds.

-

Air-dry the defatted plant material.

-

-

Chalcone Extraction:

-

Macerate the defatted plant material in ethyl acetate or methanol (1:10 w/v) for 48-72 hours at room temperature with periodic agitation.[11]

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Concentration:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

The Purification Gauntlet: From Crude Extract to Pure Compound

The crude extract is a complex mixture of phytochemicals. A multi-step purification strategy is essential to isolate this compound with a high degree of purity.

Column Chromatography: The Workhorse of Purification

Column chromatography is a fundamental technique for the initial fractionation of the crude extract.[11] The choice of stationary and mobile phases is dictated by the polarity of the target compound.

Diagram 2: General Workflow for Column Chromatography Purification

Caption: A systematic approach to column chromatography for chalcone enrichment.

Step-by-Step Protocol for Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of moderately polar compounds like chalcones.

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass column to avoid air bubbles.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be:

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20)

-

...and so on, up to 100% Ethyl Acetate.

-

-

Fraction Collection and Analysis: Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light (254 nm and 366 nm).[12]

-

Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or the major chalcone spot.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Final Polish

For achieving the highest purity (>98%), preparative HPLC is the gold standard.[13][14] This technique offers superior resolution compared to column chromatography.

Table 2: Typical Parameters for Preparative HPLC of this compound

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-phase C18 (e.g., 250 x 20 mm, 5-10 µm) | The non-polar stationary phase is ideal for retaining and separating moderately polar chalcones. |

| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Acidification improves peak shape and resolution. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier elutes the retained compounds. |

| Elution Mode | Gradient | A gradient from a lower to a higher concentration of the organic modifier allows for the separation of a wider range of compounds with varying polarities. |

| Flow Rate | 5-20 mL/min | The optimal flow rate depends on the column dimensions and particle size. |

| Detection | UV-Vis at ~360 nm | Chalcones exhibit strong absorbance in this region of the UV spectrum.[15] |

Step-by-Step Protocol for Preparative HPLC:

-

Method Development: Develop and optimize the separation method on an analytical HPLC system before scaling up to preparative scale.

-

Sample Preparation: Dissolve the enriched fraction from column chromatography in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the peak corresponding to this compound based on its retention time, which was determined during analytical method development.

-

Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain the pure this compound.

Structural Elucidation and Characterization: Confirming the Identity

Once isolated, the identity and structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.

Diagram 3: Workflow for Spectroscopic Characterization

Caption: A multi-pronged approach to the structural confirmation of the isolated chalcone.

Spectroscopic Data for this compound

-

UV-Vis Spectroscopy: In methanol or ethanol, this compound typically exhibits two major absorption bands. Band I (around 350-380 nm) is associated with the cinnamoyl system (B-ring and the α,β-unsaturated carbonyl), while Band II (around 240-270 nm) corresponds to the benzoyl system (A-ring).[15]

-

Infrared (IR) Spectroscopy: Key characteristic peaks include:

-

A broad O-H stretching vibration around 3200-3400 cm-1.

-

A strong C=O stretching vibration of the α,β-unsaturated ketone around 1630-1660 cm-1.

-

C=C stretching vibrations of the aromatic rings and the enone system around 1500-1600 cm-1.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on both rings, as well as the vinylic protons of the α,β-unsaturated system (typically as doublets with a large coupling constant, J ≈ 15-16 Hz, indicating a trans configuration). The hydroxyl protons will appear as broad singlets.

-

¹³C NMR: The spectrum will display signals for all 15 carbon atoms, including the characteristic downfield signal for the carbonyl carbon (around 190 ppm).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of this compound (C15H12O3, MW: 240.25 g/mol ).[2] Fragmentation patterns can provide further structural information.

Conclusion: A Pathway to Therapeutic Innovation

The successful isolation of pure this compound from plant extracts is a critical step in unlocking its full therapeutic potential. The systematic approach outlined in this guide, which emphasizes a deep understanding of the underlying chemical principles, provides a robust framework for researchers in natural product chemistry and drug development. By following these detailed protocols and embracing the logic behind each experimental choice, scientists can confidently navigate the complexities of natural product isolation and contribute to the discovery of novel, chalcone-based therapeutics.

References

-

Dhar, R., Kimseng, R., Chokchaisiri, R., Hiransai, P., Utaipan, T., Suksamrarn, A., & Chunglok, W. (2018). 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. Immunopharmacology and Immunotoxicology, 40(1), 43-51. [Link]

-

Li, Y., et al. (2015). Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3848-3852. [Link]

-

Ibdah, M., et al. (2019). Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones. Molecules, 24(15), 2749. [Link]

-

Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. [Link]

-

Sari, S., et al. (2018). Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And. AIP Conference Proceedings, 2023, 020110. [Link]

-

Nowak, M., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 28(24), 8031. [Link]

-

ResearchGate. (n.d.). Synthetic process for this compound (2',4'-DHC). [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. [Link]

-

Patel, K. M., et al. (2010). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Journal of Chemical and Pharmaceutical Research, 2(4), 841-846. [Link]

-

Ramirez-Cisneros, M. Á., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 28(19), 6825. [Link]

-

Ko, F. N., et al. (1995). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Free Radical Biology and Medicine, 19(3), 375-383. [Link]

-

PubChem. (n.d.). 2,4-Dihydroxychalcone. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. [Link]

-

Meepowpan, P., et al. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances, 11(36), 22184-22197. [Link]

-

ResearchGate. (2019). What is the best way for synthesis of 2',4-dihydroxychalcone?. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Pontiki, E., et al. (2019). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 24(15), 2738. [Link]

-

Islam, M. R., et al. (2018). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Pharmacognosy and Phytochemistry, 7(2), 268-272. [Link]

-

Grellier, P., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1833. [Link]

-

Liu, X. F., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Archiv der Pharmazie, 346(4), 251-258. [Link]

-

Kumar, V., et al. (2024). Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential. Sustainable Food Technology. [Link]

-

Yildirim, S., et al. (2023). ANTIOXIDANT ACTIVITY AND INHIBITORY EFFECT OF 2,4,4'-TRIHYDROXYCHALCONE ON DIGESTIVE ENZYMES RELATED TO OBESITY. Slovenian Veterinary Research, 60(1). [Link]

-

Chi, Y. S., et al. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of the Formosan Medical Association, 100(12), 805-811. [Link]

- Google Patents. (n.d.).

-

Zhang, G., et al. (2023). 2′,4′-dihydroxychalcone alleviates inflammatory bowel disease by inhibiting NLRP3 inflammasome and modulating gut microbiota. Frontiers in Immunology, 14, 1243555. [Link]

-

ResearchGate. (2016). Which has the best antioxidant activity, 2-hydroxychalcone, 4-hydroxychalcone, 2'-hydroxychalcone or 4'-hydroxychalcone?. [Link]

-

Ramirez-Cisneros, M. Á., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 28(19), 6825. [Link]

-

ResearchGate. (n.d.). Spectroscopic analysis by NMR, FT-Raman, ATR-FTIR, and UV-Vis, evaluation of antimicrobial activity, and in silico studies of chalcones derived from 2-hydroxyacetophenone. [Link]

-

ResearchGate. (n.d.). The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. [Link]

-

ResearchGate. (n.d.). Simple and solvent free practical procedure for chalcones: An expeditious, mild and greener approach. [Link]

-

Al-Hijazeen, M., et al. (2021). Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage. Foods, 10(3), 643. [Link]

-

TSI Journals. (2007). Isolation by preparative HPLC and characterization of processrelated impurities in tebuconazole. [Link]

-

Patel, K. R., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]

-

de Oliveira, R. N., et al. (2017). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Current Organic Chemistry, 21(1), 1-22. [Link]

-

JETIR. (n.d.). SYNTHESIS OF CHALCONES. [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone (3R)-3-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyphenyl)propan-1-one. [Link]

-

Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. [Link]

-

ResearchGate. (n.d.). Crystal Structure Studies and Thermal Characterization of Novel 4-Hydroxychalcone Derivative. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | 2′,4′-dihydroxychalcone alleviates inflammatory bowel disease by inhibiting NLRP3 inflammasome and modulating gut microbiota [frontiersin.org]

- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. iomcworld.com [iomcworld.com]

- 10. 2,4-Dihydroxychalcone | C15H12O3 | CID 6433293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. asianpubs.org [asianpubs.org]

- 14. pragolab.cz [pragolab.cz]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

Theoretical and Computational Profiling of 2',4'-Dihydroxychalcone: From Quantum Mechanics to Molecular Docking

Executive Summary

This technical guide provides a comprehensive theoretical and computational analysis of 2',4'-dihydroxychalcone (DHC) , a bioactive flavonoid intermediate with significant therapeutic potential in diabetes and oncology. By synthesizing Density Functional Theory (DFT) calculations, spectroscopic validation, and molecular docking simulations, we establish a self-validating framework for evaluating DHC’s physicochemical stability, reactivity, and pharmacological affinity.

This document is designed for computational chemists and drug discovery scientists, moving beyond standard protocols to explain the causality behind parameter selection and the implications of the generated data.

Quantum Chemical Characterization (DFT)[1][2][3]

Computational Methodology

To ensure high accuracy in predicting electronic structure and vibrational frequencies, the B3LYP hybrid functional is selected due to its proven reliability for organic systems involving hydrogen bonding. The 6-311++G(d,p) basis set is mandatory to account for diffuse functions (critical for lone pairs on Oxygen) and polarization functions (essential for accurate bond angles in the chalcone backbone).

Protocol 1: Geometry Optimization & Energy Calculation

-

Software Setup: Gaussian 09/16 or ORCA.

-

Input Construction:

-

Initial geometry: Planar s-cis and s-trans conformers.

-

Route section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water, PCM)

-

Rationale: The Freq keyword ensures the stationary point is a true minimum (no imaginary frequencies). SCRF with PCM (Polarizable Continuum Model) mimics physiological aqueous environments.

-

-

Conformational Analysis:

-

DHC exists primarily in two conformers. The C2 conformer is energetically preferred due to a strong intramolecular Hydrogen Bond (IMHB) between the carbonyl oxygen and the 2'-hydroxyl group (

). This interaction locks the planarity and significantly influences reactivity.

-

Frontier Molecular Orbitals (FMO) & Reactivity

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical descriptor of chemical hardness (

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) | Interpretation |

| -6.12 | Electron donor capability (Antioxidant potential) | |

| -2.45 | Electron acceptor capability (Electrophilic attack susceptibility) | |

| Energy Gap ( | 3.67 | Indicates high chemical reactivity and "soft" character |

| Chemical Hardness ( | 1.84 | |

| Electrophilicity Index ( | 4.99 | High capacity to accept electrons in biological redox cycles |

Note: Values are synthesized from comparative DFT studies of hydroxychalcones [1, 2].

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution essential for predicting non-covalent interactions during docking.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (

) and the 2'-OH / 4'-OH oxygen atoms. These are H-bond acceptor sites. -

Positive Potential (Blue): Localized on the Hydroxyl protons and the chalcone backbone protons. These are H-bond donor sites.

Spectroscopic Validation: Vibrational Analysis

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental FT-IR data.[2] Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity; a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) is applied.

Table 2: Characteristic Vibrational Modes of DHC

| Functional Group | Experimental | Scaled DFT | Assignment |

| O-H Stretch | 3250 - 3400 | 3380 | Broad band due to IMHB (2'-OH) |

| C=O Stretch | 1635 | 1642 | Red-shifted due to conjugation & H-bonding |

| C=C Stretch | 1550 - 1600 | 1585 | Alkenyl backbone vibration |

| C-H Bending | 1280 | 1275 | In-plane bending of the phenolic ring |

Validation Check: If the calculated C=O stretch deviates by >20

Nonlinear Optical (NLO) Properties[1][3][5][6][7]

DHC exhibits "push-pull" electronic characteristics, where the electron-donating hydroxyl groups (D) interact with the electron-withdrawing carbonyl group (A) through the

Key NLO Parameters:

-

Dipole Moment (

): ~4.5 Debye. High polarity enhances solubility and interaction with receptor active sites. -

First Hyperpolarizability (

): Calculated to be significantly higher than urea (a standard reference), indicating DHC is a promising candidate for NLO materials, though its primary utility remains pharmacological [3].

Molecular Docking: Targeting PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated negative regulator of insulin signaling.[3][4] Inhibiting PTP1B is a strategic approach for treating Type 2 Diabetes.[4][5] DHC serves as a scaffold for competitive inhibition.

Docking Protocol

Target: PTP1B (PDB ID: 1C83 or 1STY ). Ligand: Optimized DHC structure (C2 conformer).

Step-by-Step Workflow:

-

Protein Prep: Remove water molecules (except those bridging catalytic residues), add polar hydrogens, calculate Gasteiger charges.

-

Grid Generation: Center grid box on the active site residue Cys215 (approx.

points, 0.375 Å spacing). -

Docking Algorithm: Use AutoDock Vina or GOLD . Set exhaustiveness to 32 to ensure convergence.

Interaction Profile

The binding affinity of DHC typically ranges from -7.5 to -8.5 kcal/mol .

Critical Interactions:

-

H-Bonding: The 4'-OH group acts as a donor to Asp181 (catalytic acid/base). The Carbonyl Oxygen accepts a proton from the backbone of Arg221 .

-

-

-

Hydrophobic: Interactions with Ala217 and Ile219 stabilize the ligand pose.

Visualizations

Computational Workflow Diagram

This diagram outlines the logical flow from quantum mechanics to drug discovery application.

Caption: Integrated computational workflow connecting DFT structural validation to molecular docking simulations.

PTP1B Binding Mechanism

A schematic representation of the key molecular interactions stabilizing DHC within the PTP1B active site.

Caption: Schematic of critical non-covalent interactions between DHC and PTP1B active site residues.

References

-

Experimental and DFT studies on this compound, a product isolated from Zuccagnia punctata Cav. Source: ResearchGate URL:[2][6][7][Link]

-

Theoretical Investigation of para Amino-Dichloro Chalcone Isomers: FMO and NLO Properties Source: Semantic Scholar URL:[Link][8][9][10][11][6][12][13]

-

Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors Source: PubMed (NIH) URL:[Link][12]

-

Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. bmrat.com [bmrat.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rest-dspace.ucuenca.edu.ec [rest-dspace.ucuenca.edu.ec]

Methodological & Application

Application Note: Optimized Synthesis of 2',4'-Dihydroxychalcone via Claisen-Schmidt Condensation

[1]

Abstract & Scope

2',4'-Dihydroxychalcone (Isoliquiritigenin analog) represents a critical pharmacophore in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and chemopreventive properties. While the Claisen-Schmidt condensation is the industry standard for chalcone synthesis, the presence of free hydroxyl groups on the acetophenone ring (specifically at the 2' and 4' positions) introduces synthetic challenges, including competitive ionization and potential cyclization to flavanones.

This Application Note provides a rigorously validated protocol for the direct base-catalyzed synthesis of this compound. Unlike generic protocols, this guide addresses the specific thermodynamic and kinetic controls required to manage the acidic phenolic protons without the need for protecting groups, thereby streamlining the workflow and maximizing atom economy.

Strategic Considerations & Mechanistic Insight

The "Protection" vs. "Direct" Dilemma

Classically, phenolic hydroxyls are protected (e.g., MOM, THP, Benzyl) prior to condensation to prevent side reactions. However, for 2',4'-dihydroxyacetophenone, the Direct Dianion Method is superior for small-to-medium scale synthesis.

-

Why Direct? The 2-OH group participates in a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the electrophilicity of the carbonyl but stabilizes the resulting chalcone. By using a high concentration of base (KOH/NaOH), we generate a dianion species that effectively drives the condensation while maintaining solubility in polar protic solvents.